Enhanced Lipophilicity (XLogP3) Compared to the Non-Brominated Parent Oxazoline
The introduction of the bromomethyl group at the 5-position substantially increases lipophilicity compared to the unsubstituted parent compound, 2-phenyl-4,5-dihydro-1,3-oxazole. The target compound exhibits an XLogP3-AA of 2.3 [1], whereas the parent compound has a computed LogP of 0.899 (or XLogP3 1.5) [2]. This difference of 0.8–1.4 log units is significant for membrane permeability and oral bioavailability predictions. Higher lipophilicity can improve passive diffusion across biological membranes but must be balanced against solubility.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 2-Phenyl-4,5-dihydro-1,3-oxazole (CAS 7127-19-7): LogP = 0.899; XLogP3 = 1.5 |
| Quantified Difference | Δ LogP = 0.8–1.4 units (target compound is more lipophilic) |
| Conditions | Computed values from PubChem and Molbase databases |
Why This Matters
For medicinal chemistry programs, the increased lipophilicity may translate to improved cell permeability and CNS penetration, making the bromomethyl derivative a more suitable starting point for drug discovery when these properties are desired.
- [1] PubChem. 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole. XLogP3-AA property. Accessed May 2026. View Source
- [2] Molbase. 4,5-Dihydro-2-phenyloxazole (2-Phenyl-2-oxazoline). CAS 7127-19-7. LogP and XLogP3 data. Accessed May 2026. View Source
